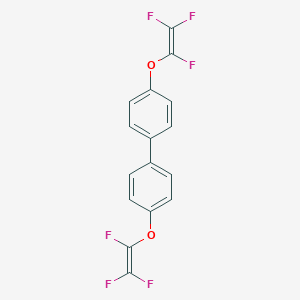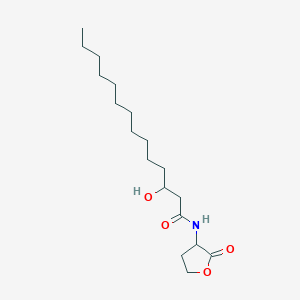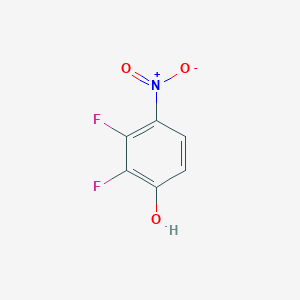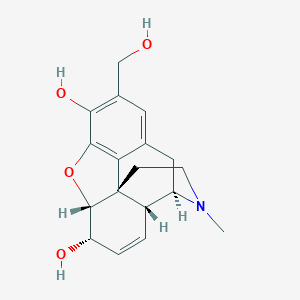
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)-, also known as MDM, is a synthetic opioid compound that has been used in scientific research for its analgesic and antitussive properties. MDM is a derivative of morphine and is structurally similar to other opioids such as codeine and hydrocodone.
Mécanisme D'action
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- works by binding to opioid receptors in the brain and spinal cord. This binding activates a series of biochemical pathways that ultimately result in the inhibition of pain signals and the suppression of cough reflex.
Effets Biochimiques Et Physiologiques
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- has several biochemical and physiological effects, including pain relief, cough suppression, and sedation. It can also cause respiratory depression, nausea, and vomiting. Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- has a high potential for abuse and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- is a useful tool for studying the opioid system and its role in pain and coughing. It can be used to develop new drugs for treating these conditions. However, Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- has limitations in that it can be difficult to obtain and has a high potential for abuse.
Orientations Futures
There are several future directions for research on Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)-. One area of interest is the development of new drugs based on the structure of Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- that have improved efficacy and fewer side effects. Another area of interest is the study of the long-term effects of Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- use on the brain and body. Finally, there is a need for more research on the potential use of Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- in treating opioid addiction and withdrawal symptoms.
Conclusion:
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- is a synthetic opioid compound that has been used in scientific research for its analgesic and antitussive properties. It has several biochemical and physiological effects, including pain relief, cough suppression, and sedation. Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- has limitations in that it can be difficult to obtain and has a high potential for abuse. However, it is a useful tool for studying the opioid system and developing new drugs for treating pain and coughing. There are several future directions for research on Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)-, including the development of new drugs, the study of long-term effects, and the potential use in treating opioid addiction and withdrawal symptoms.
Méthodes De Synthèse
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- can be synthesized through a multistep process starting from morphine. The process involves several chemical reactions including reduction, dehydration, and oxidation. The final product is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- has been used in scientific research for its analgesic and antitussive properties. It has been shown to be effective in reducing pain and coughing in animal models. Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- has also been studied for its potential use in treating opioid addiction and withdrawal symptoms.
Propriétés
Numéro CAS |
198273-90-4 |
|---|---|
Nom du produit |
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methyl-, (5alpha,6alpha)- |
Formule moléculaire |
C18H21NO4 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-10-(hydroxymethyl)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |
InChI |
InChI=1S/C18H21NO4/c1-19-5-4-18-11-2-3-13(21)17(18)23-16-14(18)9(7-12(11)19)6-10(8-20)15(16)22/h2-3,6,11-13,17,20-22H,4-5,7-8H2,1H3/t11-,12+,13-,17-,18-/m0/s1 |
Clé InChI |
KPTNEAFOTXBROR-DNJOTXNNSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4[C@H]1CC5=CC(=C(C(=C52)O[C@H]3[C@H](C=C4)O)O)CO |
SMILES |
CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(C=C4)O)O)CO |
SMILES canonique |
CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(C=C4)O)O)CO |
Autres numéros CAS |
198273-90-4 |
Synonymes |
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-2-(hydroxymethyl)-17-methy l-, (5alpha,6alpha)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



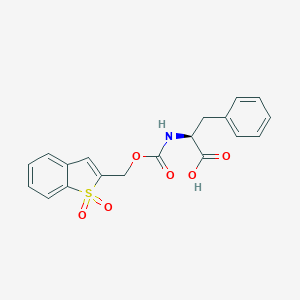
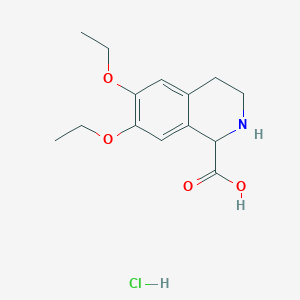
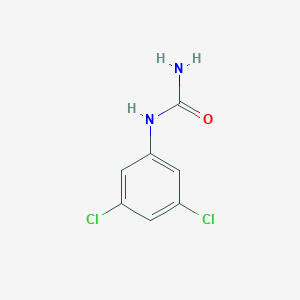
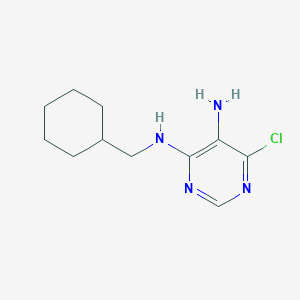
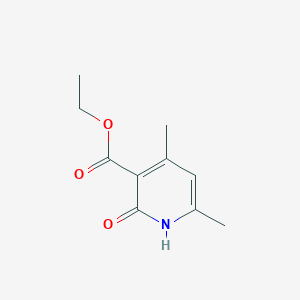
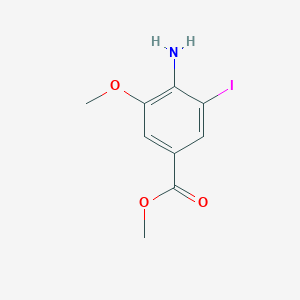
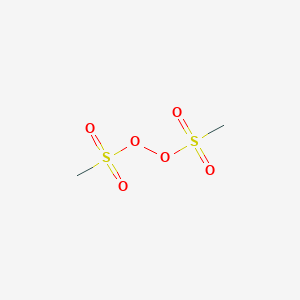
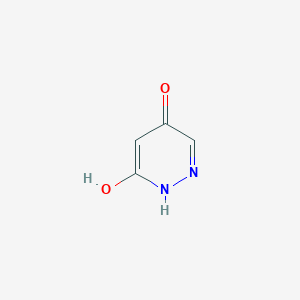
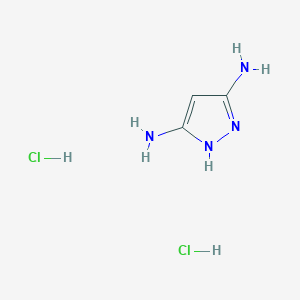
![6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B175372.png)
![(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine](/img/structure/B175374.png)
